Kikumycin A

Antibacterial MIC Broad-Spectrum

Securing a well-characterized broad-spectrum antibiotic standard for antimicrobial screening or antiparasitic SAR studies often introduces lead-time uncertainty. Kikumycin A, isolated from Streptomyces phaeochromogenes R-719, resolves this as a reliable, ready-to-use reference compound. - Broad-spectrum activity: MICs in the order of 10 μg/mL against Gram-positive and Gram-negative bacteria. - Specific antitrichomonal potency: MIC of 25 μg/mL against Trichomonas foetus, enabling comparative studies with metronidazole. - High aqueous solubility (XLogP3-AA: -2.3): Ideal for biophysical assays (SPR/ITC) without aggregation artifacts. Supplied with full Certificate of Analysis; ships globally with blue ice to ensure stability.

Molecular Formula C13H17N7O2
Molecular Weight 303.32 g/mol
CAS No. 37913-77-2
Cat. No. B608345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKikumycin A
CAS37913-77-2
SynonymsKikumycin A;  Tan 868 B;  TAN-868 A
Molecular FormulaC13H17N7O2
Molecular Weight303.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H17N7O2/c14-10(15)3-4-17-12(21)9-5-7(6-18-9)19-13(22)8-1-2-11(16)20-8/h3-6,8,18H,1-2H2,(H3,14,15)(H2,16,20)(H,17,21)(H,19,22)/b4-3+
InChIKeyLQPIARFCQJVRNW-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kikumycin A: Pyrrole-Amidine Antibiotic Profile


Kikumycin A is a pyrrole-amidine antibiotic isolated from the fermentation broth of *Streptomyces phaeochromogenes* R-719 [1]. This basic, nitrogen-rich compound is characterized by a molecular formula of C₁₃H₁₇N₇O₂ and a molecular weight of 303.32 g/mol [2]. Its biological profile includes broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms, as well as specific antitrichomonal activity . Structurally, it belongs to the oligopyrrolamide family of natural products, which are known for their minor groove DNA-binding properties [3].

1

Natural product probe

Pyrrole-amidine antibiotic from Streptomyces phaeochromogenes for antimicrobial SAR studies

2

Hydrophilic minor groove binder

Supports DNA-binding assays requiring high aqueous solubility; distinct from lipophilic analogs

3

Non-nitroimidazole control

Serves as structural comparator for antiparasitic resistance and MOA research

Kikumycin A vs. Pyrrolamide Analogs


Substituting Kikumycin A with other pyrrolamide antibiotics like Distamycin A, Netropsin, or even its co-produced analog Kikumycin B can lead to divergent experimental outcomes due to distinct structural features and bioactivity profiles. While these compounds share an oligopyrrole carboxamide backbone and bind to the minor groove of DNA, their specific substitution patterns, N-methylation states, and terminal amidine moieties critically influence target sequence selectivity, cellular uptake, and resultant antimicrobial spectrum [1]. For instance, Kikumycin A lacks the N-methylpyrrole units characteristic of Distamycin A, and its unique amidine groups differentiate it from Kikumycin B, conferring a distinct spectrum of action, particularly its notable activity against *Trichomonas foetus* . Therefore, generic replacement without a quantitative, assay-matched justification introduces uncontrolled variability in research focused on antimicrobial mechanisms or structure-activity relationships.

Kikumycin A
Distamycin A / Netropsin
DNA-Binding
Terminal amidine groups may shift sequence selectivity
N-methylpyrrole units confer AT-rich preference
Activity
Broad-spectrum antibacterial and antitrichomonal profile reported
Narrower Gram-positive focus; antitrichomonal activity may differ
Physicochemical
High hydrophilicity (XLogP3 -2.3); may impact cellular permeability
Higher lipophilicity; different solvent requirements for assays

Kikumycin A: Differentiation Evidence


Broad-Spectrum Antibacterial Activity

Kikumycin A demonstrates a broad antibacterial spectrum, with minimum inhibitory concentrations (MICs) typically in the order of 10 mcg/mL [1]. This activity encompasses both Gram-positive and Gram-negative bacteria, distinguishing it from antibiotics with a narrower spectrum . While specific strain-by-strain comparisons are not provided in the foundational literature, this class-level potency against a wide range of bacteria differentiates it from related pyrrolamides that may be more specialized, such as Netropsin's preferential activity against certain Gram-positive organisms.

Antibacterial MIC
Class-level inference
MIC ~10 µg/mL
Broad-spectrum order of magnitude
Supports antimicrobial screening context
Class-level potency; strain-specific MIC review required
Antibacterial MIC Broad-Spectrum

Antitrichomonal Activity

Kikumycin A exhibits specific antitrichomonal activity against *Trichomonas foetus* with a reported Minimum Inhibitory Concentration (MIC) of 25 μg/mL . This value provides a quantifiable benchmark for in vitro studies. In contrast, the first-line treatment for trichomoniasis, Metronidazole, typically demonstrates MIC values for *T. foetus* in the range of 1.25 to 2.5 μg/mL [1]. While Kikumycin A is less potent than metronidazole in this specific assay, its distinct structural class (pyrrolamide vs. nitroimidazole) offers a different mechanism of action, making it a valuable tool compound for probing resistance pathways or for comparative structure-activity relationship (SAR) studies in antiparasitic research.

Antitrichomonal MIC
Cross-study comparable
MIC = 25 µg/mL
T. foetus; vs. metronidazole 1.25–2.5 µg/mL
Supports comparator assay-response context
Reported less potent in vitro; distinct structural class benefit
Antiparasitic Trichomonas MIC

Structural Differentiation from Kikumycin B

Kikumycin A (CAS 37913-77-2) and Kikumycin B (CAS 37913-78-3) are co-produced, closely related antibiotics with distinct chemical structures. Mass spectrometry analysis confirms that Kikumycin A contains a specific terminal amidine group that is absent in Kikumycin B, leading to differences in their molecular weights and fragmentation patterns [1]. The high-resolution mass spectrometry data definitively distinguishes these two compounds, preventing misidentification in analytical workflows [1]. This structural divergence underlies their different bioactivity profiles, with Kikumycin B reportedly exhibiting a more pronounced antiviral signature .

MS Differentiation
Head-to-head
Distinct fragmentation ions
Kikumycin B lacks terminal amidine group
Identity verification by mass spectrometry
Essential to avoid misidentification with co-produced analog
Structural Biology Mass Spectrometry Analogs

Hydrophilicity Profile

The computed physicochemical properties of Kikumycin A reveal a distinct hydrophilicity profile compared to other minor groove binders. Kikumycin A has a computed XLogP3-AA value of -2.3, indicating high hydrophilicity [1]. This contrasts sharply with other pyrrolamide antibiotics like Distamycin A, which possess multiple N-methylpyrrole units that increase lipophilicity (Distamycin A's XLogP3-AA is approximately 0.2) [2]. This significant difference in logP suggests that Kikumycin A will exhibit markedly different solubility, membrane permeability, and biodistribution characteristics, impacting its suitability for various in vitro and in vivo experimental designs.

Hydrophilicity
Class-level inference
XLogP3 = -2.3
Distamycin A XLogP3 ≈ 0.2
Solubility and assay design context
Computed logP; experimental validation recommended
Physicochemical Lipophilicity Solubility

Biosynthetic Origin

Kikumycin A is produced by the specific actinomycete strain *Streptomyces phaeochromogenes* R-719, a well-characterized species known for producing a variety of secondary metabolites [1]. This is in contrast to other related antibiotics: Netropsin is produced by *Streptomyces netropsis* [2], and Distamycin A is produced by a different *Streptomyces* sp. [3]. The defined biosynthetic origin is not only a matter of taxonomy; it impacts the compound's availability, the potential for co-purifying metabolites, and the genetic tractability of the production system. For researchers interested in biosynthesis, metabolic engineering, or requiring a specific producer strain for comparative genomics, this provides a clear point of differentiation.

Biosynthetic Origin
Class-level inference
S. phaeochromogenes R-719
Distinct from Netropsin/Distamycin producer strains
Genomic and metabolomic context
Taxonomic differentiation; potential co-metabolite profile differs
Biosynthesis Natural Product Streptomyces

Kikumycin A: Research Applications


Broad-Spectrum Antibacterial Control

Given its demonstrated broad-spectrum antibacterial activity with MICs in the order of 10 mcg/mL [1], Kikumycin A serves as a useful positive control or tool compound in assays designed to screen for novel antibacterial agents against a wide panel of Gram-positive and Gram-negative pathogens. Its class-level potency provides a reliable baseline against which the activity of novel compounds can be measured.

Non-Nitroimidazole Antitrichomonal Reference

The specific antitrichomonal activity of Kikumycin A against *Trichomonas foetus* (MIC = 25 μg/mL) makes it a valuable reference standard for research on trichomoniasis. It can be employed in comparative studies alongside metronidazole to investigate mechanisms of action, potential resistance pathways, or as a chemical probe in SAR studies focused on non-nitroimidazole antiparasitic scaffolds.

Hydrophilic Minor Groove Binder for Biophysics

Kikumycin A's significantly low XLogP3-AA value of -2.3 [2] distinguishes it from more lipophilic DNA minor groove binders like Distamycin A. This high hydrophilicity makes it an ideal candidate for biophysical studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), where high aqueous solubility is required to investigate DNA binding kinetics and thermodynamics without the confounding effects of aggregation or precipitation.

Natural Product Dereplication Target

Its well-defined origin from *Streptomyces phaeochromogenes* R-719 [3] allows Kikumycin A to be used as a chemotaxonomic marker or a positive control in natural product dereplication studies. Researchers investigating the metabolome of *Streptomyces* species can use this compound as a reference standard for LC-MS or NMR-based identification. Furthermore, its known producer strain provides a foundation for genomic and biosynthetic gene cluster investigations.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Broad-spectrum screening context
MIC endpoint review against Gram-positive and Gram-negative panels
Antiparasitic SAR research
Non-nitroimidazole comparator context
Trichomonas foetus model-response interpretation
DNA-binding biophysics
Hydrophilic minor groove binder profile
Solubility and aggregation assessment for SPR/ITC
Natural product dereplication
Streptomyces chemotaxonomic marker
LC-MS and NMR reference standard matching

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31 linked technical documents
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